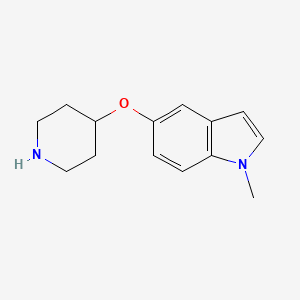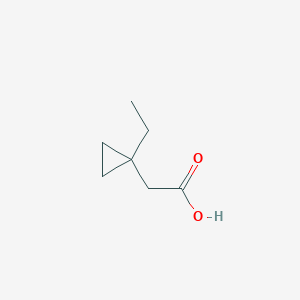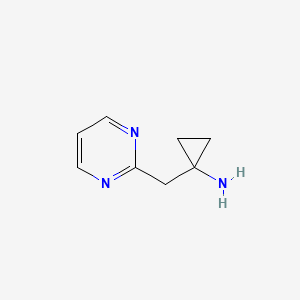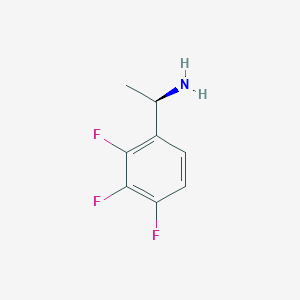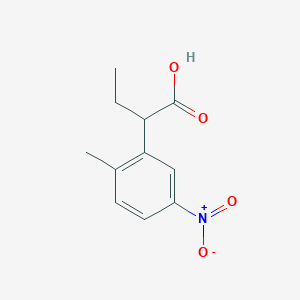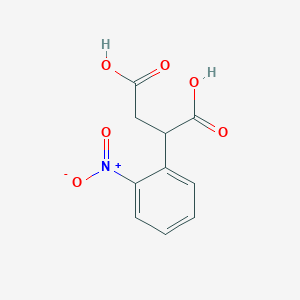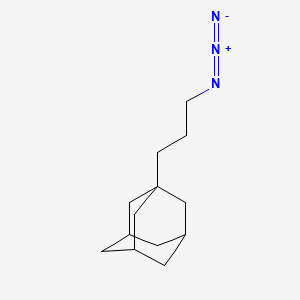
1-(3-Azidopropyl)adamantane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Azidopropyl)adamantane is a compound that belongs to the class of adamantane derivatives Adamantane, a polycyclic hydrocarbon, is known for its unique cage-like structure, which imparts significant stability and rigidity to its derivatives
Métodos De Preparación
The synthesis of 1-(3-Azidopropyl)adamantane typically involves the reaction of 1-bromoadamantane with sodium azide in the presence of a suitable solvent. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the azide group. The reaction conditions often include moderate temperatures and the use of polar aprotic solvents such as dimethylformamide (DMF) to facilitate the substitution process .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound, making it suitable for commercial applications .
Análisis De Reacciones Químicas
1-(3-Azidopropyl)adamantane undergoes various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro derivatives under specific conditions.
Reduction: Reduction of the azide group can yield amine derivatives, which can be further functionalized.
Substitution: The azide group can participate in substitution reactions, such as the Staudinger reaction, where it reacts with phosphines to form iminophosphoranes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and phosphines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Azidopropyl)adamantane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(3-Azidopropyl)adamantane and its derivatives often involves interactions with specific molecular targets. For example, adamantane derivatives are known to interact with the N-methyl-D-aspartate (NMDA) receptor, leading to increased dopamine release . Additionally, the azide group can participate in bioorthogonal reactions, making the compound useful in chemical biology for labeling and tracking biomolecules .
Comparación Con Compuestos Similares
1-(3-Azidopropyl)adamantane can be compared with other adamantane derivatives, such as:
1-Aminoadamantane: Known for its antiviral activity and use in treating Parkinson’s disease.
1-Hydroxyadamantane: Used in the synthesis of various functionalized derivatives.
1-Bromoadamantane: A precursor in the synthesis of other adamantane derivatives.
The uniqueness of this compound lies in the presence of the azide group, which imparts distinct reactivity and potential for bioorthogonal chemistry .
Propiedades
Fórmula molecular |
C13H21N3 |
|---|---|
Peso molecular |
219.33 g/mol |
Nombre IUPAC |
1-(3-azidopropyl)adamantane |
InChI |
InChI=1S/C13H21N3/c14-16-15-3-1-2-13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,1-9H2 |
Clave InChI |
QEIOYIVABPJTDZ-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)CCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


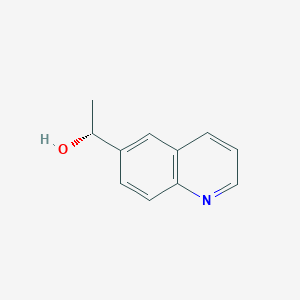
![tert-butylN-{[5-(difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13604899.png)
![5-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]pentanamide](/img/structure/B13604905.png)
